(2E,5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one
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Overview
Description
- Reactants: 2-mercaptothiazolidin-4-one and 3-bromobenzaldehyde
- Conditions: Reflux in ethanol with a catalytic amount of piperidine
- Product: (2E,5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s quality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one typically involves a multi-step process. One common method starts with the preparation of the thiazolidinone core, followed by the introduction of the furan and phenyl substituents. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
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Step 1: Formation of Thiazolidinone Core
- Reactants: 2-aminothiophenol and chloroacetic acid
- Conditions: Reflux in ethanol
- Product: 2-mercaptothiazolidin-4-one
Chemical Reactions Analysis
Types of Reactions
The compound (2E,5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Amines
Substitution: Iodinated derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (2E,5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development.
Medicine
In medicine, this compound is being explored for its therapeutic potential. Preliminary studies suggest that it may have anti-inflammatory and analgesic properties, making it a potential candidate for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (2E,5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (2E,5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-[(2-bromophenyl)imino]-1,3-thiazolidin-4-one
- (2E,5E)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2-[(2-iodophenyl)imino]-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (2E,5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one lies in its specific substituents, which confer distinct chemical and biological properties. The presence of bromine and chlorine atoms enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H12BrClN2O2S |
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Molecular Weight |
459.7 g/mol |
IUPAC Name |
(5E)-5-[[5-(3-bromophenyl)furan-2-yl]methylidene]-2-(2-chlorophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H12BrClN2O2S/c21-13-5-3-4-12(10-13)17-9-8-14(26-17)11-18-19(25)24-20(27-18)23-16-7-2-1-6-15(16)22/h1-11H,(H,23,24,25)/b18-11+ |
InChI Key |
PYERKJTVCVIXOR-WOJGMQOQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)N=C2NC(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)Br)/S2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Br)S2)Cl |
Origin of Product |
United States |
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